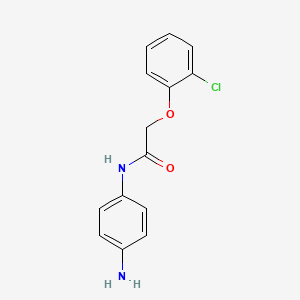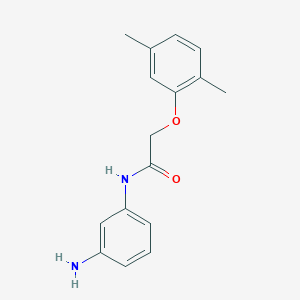
N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide, commonly known as DAPA, is an organic compound that has been studied for its potential medicinal uses. DAPA is an amide, which is an organic compound formed from the reaction of an acid and an amine. It has been found to have a variety of biochemical and physiological effects, and has been studied for its potential in laboratory experiments.
Aplicaciones Científicas De Investigación
Anticancer Applications : A study by Sharma et al. (2018) synthesized a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Phytotoxic Metabolites : Girel et al. (2022) investigated the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, highlighting their potential as phytotoxic metabolites (Girel et al., 2022).
Potential Pesticides : Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide as potential pesticides through X-ray powder diffraction studies (Olszewska et al., 2011).
Anticonvulsant Activity : Pękala et al. (2011) synthesized trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and investigated their anticonvulsant activity, finding one compound particularly effective (Pękala et al., 2011).
Environmental Analysis : Houdier et al. (2000) reported the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for measuring carbonyl compounds in environmental water samples (Houdier et al., 2000).
Natural Synthesis of Antimalarial Drugs : Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Pain Relief Applications : Park et al. (1995) determined the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent analgesic capsaicinoid (Park et al., 1995).
Anti-Inflammatory Drug Design : Al-Ostoot et al. (2020) synthesized and confirmed the anti-inflammatory activity of an indole acetamide derivative through in silico modeling (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-12(2)15(8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDZVPDLSOCHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


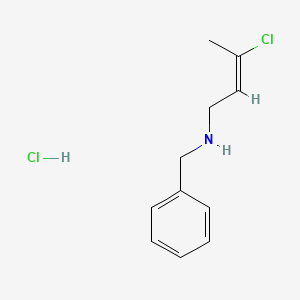
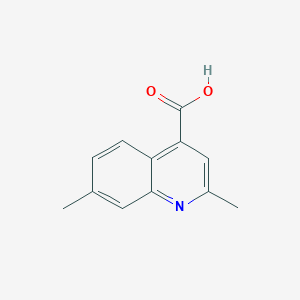
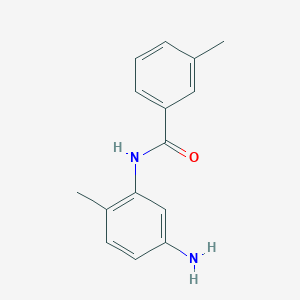
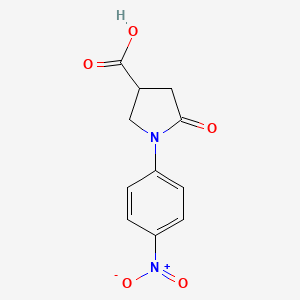
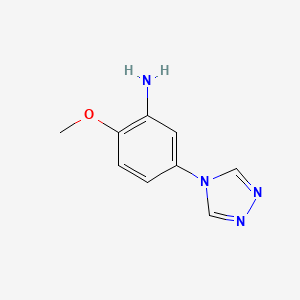
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
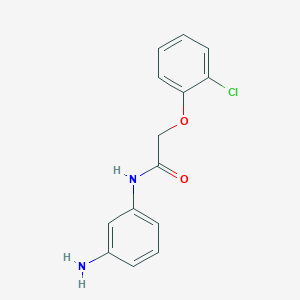
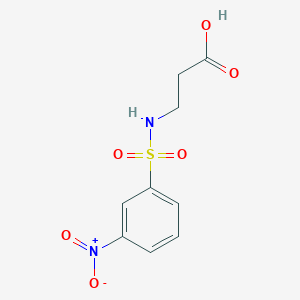

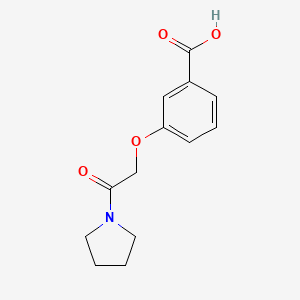
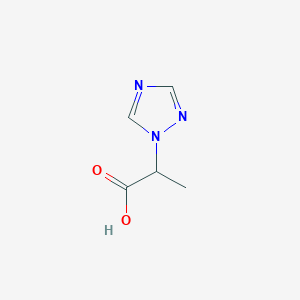
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)
